Reduced Binding Affinity to CYP107W1 Compared to Oligomycin A
Oligomycin C exhibits a 7.2-fold lower binding affinity for the Streptomyces avermitilis cytochrome P450 enzyme CYP107W1 compared to Oligomycin A [1]. This quantifiable difference in binding kinetics is a direct consequence of the structural divergence at the C12 position [1].
| Evidence Dimension | Binding affinity (Kd) to purified CYP107W1 enzyme |
|---|---|
| Target Compound Data | Kd = 14.4 ± 0.7 μM |
| Comparator Or Baseline | Oligomycin A: Kd = 2.0 ± 0.1 μM |
| Quantified Difference | 7.2-fold weaker binding (14.4 μM vs 2.0 μM) |
| Conditions | Type I binding assay using purified CYP107W1 protein in vitro [1]. |
Why This Matters
This data is critical for researchers using Oligomycin C as a substrate or probe in cytochrome P450 assays, as its distinct binding kinetics can be leveraged to study enzyme specificity or to avoid competitive inhibition artifacts observed with the tighter-binding Oligomycin A.
- [1] Han, S., Pham, T. V., Kim, J. H., Lim, Y. R., Park, H. G., Cha, G. S., ... & Kim, D. (2015). Functional characterization of CYP107W1 from Streptomyces avermitilis and biosynthesis of macrolide oligomycin A. Archives of biochemistry and biophysics, 575, 1-7. View Source
